molecular formula C8H15N3O B13071014 1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine

1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine

Cat. No.: B13071014
M. Wt: 169.22 g/mol
InChI Key: QPAGCZVCJPDNHO-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butoxy group attached to the methyl group at the 1-position of the pyrazole ring, and an amine group at the 4-position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine typically involves the reaction of tert-butyl alcohol with a suitable pyrazole derivative. One common method is the alkylation of pyrazole with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and reduced waste. The use of tert-butyl alcohol and pyrazole derivatives in a flow microreactor can lead to efficient and sustainable production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF.

Major Products

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of pyrazole-4-methylamine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine is unique due to its specific structure, which combines a pyrazole ring with a tert-butoxy group and an amine group. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxymethyl]pyrazol-4-amine

InChI

InChI=1S/C8H15N3O/c1-8(2,3)12-6-11-5-7(9)4-10-11/h4-5H,6,9H2,1-3H3

InChI Key

QPAGCZVCJPDNHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCN1C=C(C=N1)N

Origin of Product

United States

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